molecular formula C45H58NP B13644233 (R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine

(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine

Cat. No.: B13644233
M. Wt: 643.9 g/mol
InChI Key: CLVXRNAJDUYJJS-WBVITSLISA-N
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Description

®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobi[inden] core with a phosphanyl group and bulky tert-butylphenyl substituents, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirobi[inden] core: This can be achieved through a series of cyclization reactions.

    Introduction of the phosphanyl group: This step often involves the use of phosphine reagents under controlled conditions to ensure the correct placement of the phosphanyl group.

    Addition of tert-butylphenyl groups: These bulky groups are introduced to the molecule to enhance its stability and reactivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or other oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine has several scientific research applications:

Mechanism of Action

The mechanism by which ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine stands out due to its unique spirobi[inden] core and the presence of both phosphanyl and tert-butylphenyl groups. This combination of features provides it with distinct reactivity and stability, making it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C45H58NP

Molecular Weight

643.9 g/mol

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine

InChI

InChI=1S/C45H58NP/c1-41(2,3)31-23-32(42(4,5)6)26-35(25-31)47(36-27-33(43(7,8)9)24-34(28-36)44(10,11)12)38-18-14-16-30-20-22-45(40(30)38)21-19-29-15-13-17-37(46)39(29)45/h13-18,23-28H,19-22,46H2,1-12H3/t45-/m1/s1

InChI Key

CLVXRNAJDUYJJS-WBVITSLISA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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